N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methyl-3-nitrobenzamide
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methyl-3-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a nitro group, and a benzamide moiety
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-9-5-6-10(7-11(9)18(20)21)13(19)17-14-16-12(8-22-14)15(2,3)4/h5-8H,1-4H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYZGDQODIJXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C(C)(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methyl-3-nitrobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Nitration of the Benzene Ring:
Coupling Reaction: The final step involves the coupling of the thiazole derivative with the nitrated benzene ring in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzamide moiety.
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Reduction: Formation of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methyl-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones of the thiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methyl-3-nitrobenzamide can be compared with other thiazole derivatives such as:
N-(4-tert-butyl-1,3-thiazol-2-yl)-3,3-dimethylbutanamide: Known for its potential biological activities, including anti-mycobacterial and antifungal properties.
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide: Used in proteomics research and known for its biochemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
